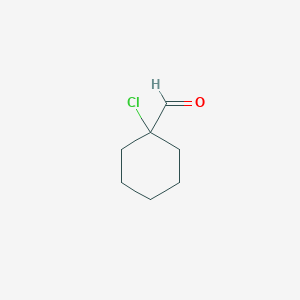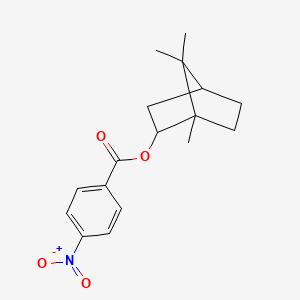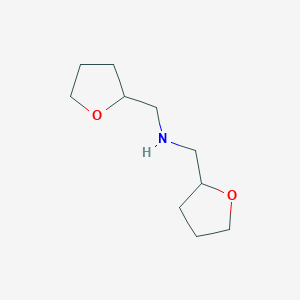
1-chlorocyclohexane-1-carbaldehyde
Vue d'ensemble
Description
1-chlorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarboxaldehyde, where one hydrogen atom on the cyclohexane ring is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-chlorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the chlorination of cyclohexanecarboxaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxaldehyde, 1-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-chlorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in cyclohexanemethanol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexanecarboxaldehyde derivatives.
Applications De Recherche Scientifique
1-chlorocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research has shown potential therapeutic effects in treating cancer, bacterial infections, and viral infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxaldehyde, 1-chloro- involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-chlorocyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: The parent compound without the chlorine substitution.
Cyclohexanecarboxylic acid: The oxidized form of cyclohexanecarboxaldehyde.
Cyclohexanemethanol: The reduced form of cyclohexanecarboxaldehyde.
Uniqueness
The presence of the chlorine atom in cyclohexanecarboxaldehyde, 1-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-chlorocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCDATYLUDVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424105 | |
| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53627-10-4 | |
| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-butoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B1656574.png)
![2-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B1656575.png)
![4-[[2-(5-Bromopyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1656576.png)
![5-Butyl-2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B1656579.png)

![Bis[1-(3-nitrophenyl)ethylidene]hydrazine](/img/structure/B1656583.png)
![N-[5-(4-nitrophenyl)pyrimidin-2-yl]nitramide](/img/structure/B1656584.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B1656585.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B1656590.png)
![5-[4-(2-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-2,4-dinitroaniline](/img/structure/B1656592.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonyl)oxan-2-yl]methyl acetate](/img/structure/B1656595.png)
